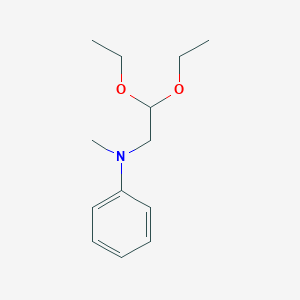
N-(2,2-diethoxyethyl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-diethoxyethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a diethoxyethyl group and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N-methylaniline typically involves the reaction of aniline with 2,2-diethoxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction mixture is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where aniline and 2,2-diethoxyethyl chloride are continuously fed into the reactor along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then separated and purified using distillation and recrystallization techniques.
化学反应分析
Types of Reactions
N-(2,2-diethoxyethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-(2,2-diethoxyethyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: The compound is used in the production of materials such as polymers and resins.
作用机制
The mechanism of action of N-(2,2-diethoxyethyl)-N-methylaniline involves its interaction with specific molecular targets. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
相似化合物的比较
Similar Compounds
N-(2,2-diethoxyethyl)-2-propenamide: Similar in structure but contains a propenamide group instead of an aniline moiety.
N-(2,2-diethoxyethyl)-N-methylacetamide: Contains an acetamide group instead of an aniline moiety.
Uniqueness
N-(2,2-diethoxyethyl)-N-methylaniline is unique due to its specific combination of a diethoxyethyl group and a methylaniline moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
N-(2,2-diethoxyethyl)-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-13(16-5-2)11-14(3)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHBPVQTBOBZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(C)C1=CC=CC=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

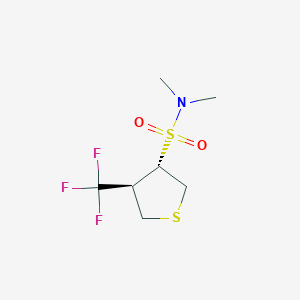
![1-{[(2,3-dibromophenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B6603081.png)
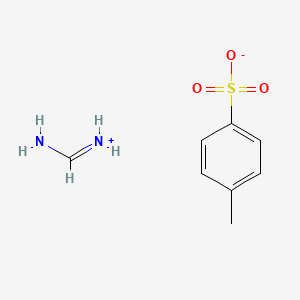
![butyl 3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B6603105.png)
![methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6603107.png)
![2-{[4-(3-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6603115.png)
![2-{[2-(4-bromo-1,3-thiazol-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid](/img/structure/B6603122.png)
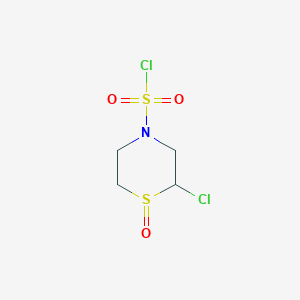
![tert-butylN-({4-amino-2-oxabicyclo[2.2.2]octan-1-yl}methyl)carbamate](/img/structure/B6603139.png)
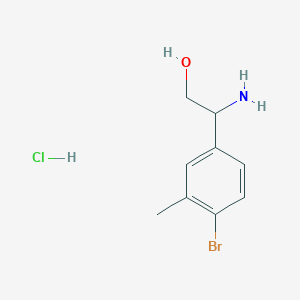
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
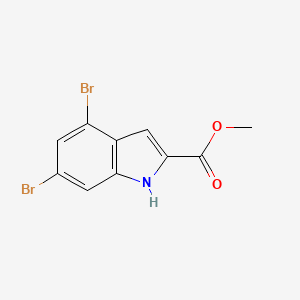
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
